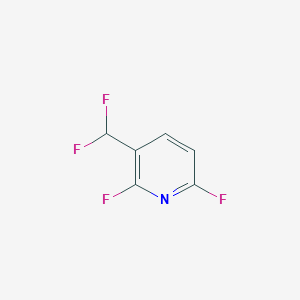

3-(Difluoromethyl)-2,6-difluoropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Materials Science

The pyridine ring is a fundamental structural motif in a vast array of chemical compounds, playing a critical role in both organic chemistry and materials science. researchgate.netlifechemicals.com As an isostere of benzene (B151609), this nitrogen-bearing heterocycle is a precursor for synthesizing targeted pharmaceuticals and agrochemicals. nih.gov In the realm of medicinal chemistry, pyridine and its derivatives are highly sought after due to their ability to act as reactants and starting materials for structural modifications, which has significant implications for drug discovery. researchgate.net In fact, pyridine is a core component in over 7000 existing drug molecules. nih.gov The adaptability of the pyridine scaffold has led to its incorporation in a diverse range of FDA-approved drugs, highlighting its privileged status in pharmaceutical development. researchgate.netrsc.org

Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry, forming the basis for many insecticides, fungicides, and herbicides. researchgate.net The textile industry also utilizes these compounds in the creation of dyes. researchgate.net In materials science, the electronic properties of pyridine-containing polymers are of significant interest. For instance, 2,6-difluoropyridine (B73466) has been used in the preparation of poly(pyridine ether)s through polycondensation reactions. chemicalbook.com

Role of Fluorine Substitution in Modulating Electronic Properties of Pyridine Derivatives

The introduction of fluorine atoms into organic molecules, including pyridine derivatives, can dramatically alter their physicochemical and electronic properties. nih.govnih.gov Fluorine's high electronegativity and relatively small size allow it to modify the electronic landscape of a molecule without causing significant steric hindrance. nih.gov This substitution can influence bond strength, lipophilicity, bioavailability, conformation, and electrostatic potential. nih.gov

Specifically, in conjugated systems, fluorine atoms have been shown to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org Studies on N-heterocyclic carbenes (NHCs) have demonstrated that the inclusion of fluorine substituents increases the π-accepting ability of the ligands. nih.gov This principle extends to pyridine derivatives, where fluorination can significantly impact their reactivity and electronic behavior, making them valuable in the development of electronic and optoelectronic materials. rsc.org

Overview of Difluoromethylated Pyridines in Contemporary Chemical Synthesis

Difluoromethylated pyridines have garnered considerable attention in both medicinal and agricultural chemistry. researchgate.netnih.gov The difluoromethyl (CF2H) group is of particular interest because it can act as a lipophilic bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds. nih.gov This property can be leveraged to enhance the membrane permeability and binding affinity of biologically active compounds. nih.gov

The direct C-H difluoromethylation of pyridines is an efficient and economical method for accessing these valuable compounds. researchgate.netnih.gov However, achieving regioselectivity, particularly at the meta-position, has been a significant challenge. chemeurope.com Recent advancements have led to novel strategies for the site-selective introduction of the difluoromethyl group at the meta- or para-positions of pyridines. chemeurope.comthieme-connect.com These methods often involve the use of dearomatized intermediates, such as oxazino-pyridines, which can then react with a difluoromethyl radical source. researchgate.netthieme-connect.com Such approaches are valuable for the late-stage functionalization of complex molecules, including existing drugs. chemeurope.com

Contextualization of 3-(Difluoromethyl)-2,6-difluoropyridine within the Landscape of Fluorinated Heterocycles

This compound is a specific example of a polyfluorinated pyridine derivative that combines the electronic effects of both fluorine and difluoromethyl substituents. The presence of two fluorine atoms on the pyridine ring at positions 2 and 6 significantly influences the electron density of the ring, making it more electron-deficient. The addition of a difluoromethyl group at the 3-position further modulates these electronic properties. The synthesis and study of such highly fluorinated heterocycles are driven by the quest for novel compounds with unique reactivity and potential applications in various fields of chemistry. The development of synthetic methods to access such structures is a key area of research in modern organic fluorine chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(difluoromethyl)-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYICBXGNVGTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602899 | |

| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85396-63-0 | |

| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Difluoromethyl 2,6 Difluoropyridine and Analogous Structures

Strategies for Regioselective Difluoromethylation of Pyridine (B92270) Ringsresearchgate.net

The precise installation of a difluoromethyl (CF₂H) group onto a pyridine ring is a synthetic challenge due to the electronic nature of the heterocycle. researchgate.net Direct C-H functionalization is an efficient approach, and recent advancements have enabled regioselective difluoromethylation at various positions. researchgate.netnih.gov

Temporary Dearomatization Approaches for Difluoromethylationresearchgate.net

A significant breakthrough in achieving regioselectivity, particularly for the traditionally difficult-to-access meta-position, involves the temporary dearomatization of the pyridine ring. eurekalert.org One such strategy utilizes the formation of oxazino-pyridine intermediates. These intermediates are readily accessible from pyridines and can undergo radical-based difluoromethylation. researchgate.netresearchgate.net This approach allows for a redox-neutral dearomatization-rearomatization sequence. thieme-connect.com The dearomatized intermediates react with difluoromethyl-containing reagents to introduce the desired group, after which the aromaticity of the pyridine ring is restored. eurekalert.org

This methodology is advantageous as it provides access to pyridine derivatives that are not easily obtained through conventional methods. The mild reaction conditions also make it suitable for the late-stage functionalization of complex molecules, including existing drugs. nih.goveurekalert.org

Direct C-H Difluoromethylation Techniquesresearchgate.netthieme-connect.com

Direct C-H difluoromethylation offers an atom-economical and efficient route to difluoromethylated pyridines. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials. The challenge lies in controlling the regioselectivity of the reaction. researchgate.net

Recent studies have demonstrated that by switching the reaction conditions, the regioselectivity of difluoromethylation can be controlled. researchgate.netnih.gov For instance, using oxazino-pyridine intermediates under basic conditions can favor difluoromethylation at the meta-position. Conversely, converting these intermediates into pyridinium (B92312) salts under acidic conditions can direct the functionalization to the para-position. researchgate.netresearchgate.net This switchable regioselectivity provides a powerful tool for the synthesis of a variety of difluoromethylated pyridine isomers. researchgate.net

| Strategy | Position | Key Intermediate | Conditions | Ref. |

| Temporary Dearomatization | meta | Oxazino-pyridine | Radical process | researchgate.netresearchgate.net |

| Direct C-H Functionalization | para | Pyridinium salt | Acidic | researchgate.netresearchgate.net |

Fluorination of Pyridine Precursors

The introduction of fluorine atoms onto the pyridine ring is a crucial step in the synthesis of compounds like 3-(difluoromethyl)-2,6-difluoropyridine. Nucleophilic aromatic substitution (SNAr) is a widely employed method for this transformation. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporationresearchgate.netnih.goveurekalert.orgnih.govresearchgate.net

SNAr reactions on pyridine rings are facilitated by the electron-deficient nature of the heterocycle. nih.gov The presence of the ring nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. youtube.com For the synthesis of fluoropyridines, a leaving group, typically a halogen such as chlorine or bromine, is displaced by a fluoride (B91410) ion. acs.org

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen. Fluoropyridines are generally more reactive towards nucleophilic substitution than their chloro- or bromopyridine counterparts. nih.govacs.org This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached. acs.org

Halogen exchange (HALEX) reactions are a common and effective method for the synthesis of fluoropyridines. google.com This process typically involves the treatment of a chloro- or bromo-substituted pyridine with a source of fluoride ions. google.comresearchgate.netgoogle.com The reaction proceeds via an SNAr mechanism where the fluoride ion acts as the nucleophile, displacing the heavier halogen.

The efficiency of the halogen exchange reaction can be influenced by several factors, including the solvent, temperature, and the nature of the fluoride source. google.comgoogle.com Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) are often used to enhance the reactivity of the fluoride ion. researchgate.net

A facile method for the difluorination of 3-substituted-2,6-dichloropyridines to the corresponding 2,6-difluoropyridines has been reported using cesium fluoride in DMSO. researchgate.net This approach is considered simpler and more efficient than previously reported methods. researchgate.netlookchem.com

Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are the most common sources of fluoride ions for SNAr reactions in the synthesis of fluoropyridines. google.comresearchgate.netgoogle.com The choice of the alkali metal cation can influence the reactivity of the fluoride ion. Cesium fluoride is often more effective than potassium fluoride due to the higher solubility and dissociation of CsF in organic solvents, which leads to a higher concentration of "naked" and more nucleophilic fluoride ions. researchgate.net

The use of phase-transfer catalysts, such as crown ethers, can further enhance the reactivity of alkali metal fluorides by sequestering the metal cation and increasing the nucleophilicity of the fluoride anion. mdpi.com The reaction conditions, including temperature, are crucial and are often optimized to achieve high yields and selectivity. google.comgoogle.com

| Fluoride Source | Substrate | Product | Conditions | Ref. |

| Cesium Fluoride (CsF) | 3-substituted-2,6-dichloropyridines | 3-substituted-2,6-difluoropyridines | DMSO | researchgate.net |

| Potassium Fluoride (KF) | Chloroaromatic compounds | Fluoroaromatic compounds | High temperatures or aprotic solvents | google.com |

Electrophilic C-H Fluorination Methodologies

Directly converting a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond is a highly desirable transformation as it allows for the late-stage introduction of fluorine into complex molecules without requiring the synthesis of pre-fluorinated building blocks. orgsyn.org

A significant advancement in the direct fluorination of heteroaromatics is the use of silver(II) fluoride (AgF2). nih.govresearchgate.net This method provides a broadly applicable and safe route for the site-selective fluorination of pyridines and diazines. nih.govresearchgate.net The reactions are notable for proceeding at or near ambient temperature, typically within an hour, using the commercially available AgF2 reagent. orgsyn.orgnih.govresearchgate.net This approach is tolerant of a wide array of functional groups, including ketones, esters, amides, and even other halogen substituents that might be susceptible to nucleophilic displacement under other conditions. The resulting fluoropyridines are valuable not only as final products but also as intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for further molecular diversification. orgsyn.orgacs.org

Table 1: Examples of AgF2-Mediated C-H Fluorination of Substituted Pyridines

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 79-81% | orgsyn.org |

| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | 85% | |

| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | 91% |

A key feature of the AgF2-mediated fluorination is its exceptional site selectivity. The reaction demonstrates exclusive selectivity for the C-H bond adjacent to the nitrogen atom (the C2 or α-position) in pyridines and diazines. nih.govresearchgate.netacs.org This high degree of regioselectivity is a significant advantage over other fluorination methods that may yield complex mixtures of isomers. orgsyn.org The selectivity holds true for a diverse range of substituted pyridines, tolerating both electron-donating and electron-withdrawing groups at various positions on the ring. For instance, 3-substituted pyridines containing halo, alkoxy, or cyano groups undergo fluorination with exclusive selectivity to form the 2-fluoro-3-substituted product. acs.org This predictable selectivity allows for the targeted late-stage functionalization of complex, medicinally relevant molecules. researchgate.netacs.org

Schiemann Reaction and Diazotization-Fluorination Pathways

The Balz-Schiemann reaction is a classical and widely utilized method for introducing fluorine into an aromatic or heteroaromatic ring. lookchem.comnih.govnumberanalytics.com The traditional process involves two distinct steps: first, the diazotization of a primary aromatic amine (e.g., an aminopyridine) with nitrous acid in the presence of tetrafluoroboric acid (HBF4) to form an aryl diazonium tetrafluoroborate (B81430) salt. numberanalytics.comwikipedia.org This salt is often insoluble and can be isolated. thieme-connect.de The second step is the thermal decomposition of this isolated salt, which yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgthieme-connect.de

This method has been successfully applied to the synthesis of monofluoropyridines from the corresponding aminopyridines, achieving yields of 34% for 2-fluoropyridine (B1216828) and 50% for 3-fluoropyridine. lookchem.com However, the traditional Schiemann reaction can be limited by the need to handle potentially unstable diazonium salts and the high temperatures required for decomposition. researchgate.netnih.gov

To address these limitations, modern variations have been developed. These include one-pot procedures where the diazotization is performed in anhydrous hydrogen fluoride (HF) or HF-base solutions, allowing the in-situ decomposition of the diazonium salt without its isolation. thieme-connect.deresearchgate.netacs.org Continuous flow protocols have also been established to improve safety and scalability by avoiding the accumulation of hazardous diazonium intermediates. researchgate.netnih.gov Other innovations include the use of alternative counterions like hexafluorophosphates (PF6−) and the application of photoredox or hypervalent iodine(III) catalysis to enable the reaction under milder conditions. nih.govresearchgate.net

Table 2: Comparison of Fluoropyridine Synthesis via Diazotization Routes

| Precursor | Method | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine (B139424) | Schiemann Reaction | 2-Fluoropyridine | 34% | lookchem.com |

| 3-Aminopyridine | Schiemann Reaction | 3-Fluoropyridine | 50% | lookchem.com |

| 2-Aminopyridine | Diazotization in HF | 2-Fluoropyridine | 25% | lookchem.com |

Construction of the Pyridine Ring System with Incorporated Fluorine and Difluoromethyl Moieties

An alternative to modifying a pre-existing pyridine is to construct the ring from smaller, already fluorinated building blocks. This approach offers a powerful way to control the precise placement of fluorine atoms and fluorinated groups.

Multicomponent Reactions for Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a product that incorporates substantial portions of all the starting materials. rsc.org MCRs are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds. rsc.org This strategy has been successfully applied to the synthesis of various fluorinated heterocycles, including pyridines. taylorfrancis.com An efficient one-pot procedure has been developed for the synthesis of fluorinated 2-aminopyridine compounds by reacting 1,1-enediamines, various benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds through a cascade of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org

Annulation and Cyclocondensation Routes to Fluorinated Pyridines

Annulation and cyclocondensation reactions involve the formation of a ring from one or more acyclic precursors. These methods are fundamental to heterocyclic synthesis and have been adapted for the preparation of fluorinated pyridines. One notable approach is the Rhodium(III)-catalyzed C-H functionalization and annulation of α-fluoro-α,β-unsaturated oximes with alkynes to produce multi-substituted 3-fluoropyridines. nih.gov This method is effective for a variety of substituted oximes and alkynes, including terminal alkynes, which react with high regioselectivity. nih.gov Another strategy involves a [5 + 1] annulation sequence initiated by a 2-fluoro-1,3-dicarbonyl compound, which enables a transition-metal-free, regioselective synthesis of variously substituted pyridines. organic-chemistry.org These ring-forming strategies provide direct access to complex fluorinated pyridine cores that might be difficult to obtain through substitution chemistry. nih.gov

Late-Stage Functionalization Strategies for Fluorinated Pyridine Scaffolds

Late-stage functionalization (LSF) has become a pivotal strategy in medicinal chemistry, enabling the direct modification of complex molecules at a late point in their synthesis. nih.gov This approach facilitates the rapid generation of analogues from a common intermediate, which is crucial for exploring structure-activity relationships (SAR). nih.govnih.gov For fluorinated pyridine scaffolds, which are prevalent in pharmaceuticals and agrochemicals, LSF methods provide efficient access to derivatives with diverse substitution patterns that would otherwise require lengthy, linear syntheses. nih.govresearchgate.net Key strategies include C–H activation to introduce new functional groups, leveraging the inherent reactivity of the pyridine ring, which is often modulated by the presence of fluorine atoms.

One prominent and versatile LSF method involves a tandem C–H fluorination and nucleophilic aromatic substitution (SNAr) sequence. nih.govberkeley.edu This two-step process is particularly effective for functionalizing the position alpha to the pyridine nitrogen.

C–H Fluorination : The initial step involves the direct conversion of a C–H bond to a C–F bond. Silver(II) fluoride (AgF2) has been identified as a highly effective reagent for this transformation. It not only serves as a source of fluoride but also binds to the pyridine nitrogen, enhancing the electrophilicity of the ortho-position, and acts as an oxidant to rearomatize the dihydropyridine (B1217469) intermediate. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : The newly installed 2-fluoro group acts as an excellent leaving group for SNAr reactions. researchgate.net A wide array of nitrogen, oxygen, sulfur, and carbon-based nucleophiles can then be introduced under mild conditions. nih.govberkeley.edu This versatility allows for the installation of diverse functionalities in the final steps of a synthesis. nih.gov

The table below summarizes the functionalization of a 2-fluoropyridine intermediate with various nucleophiles.

| Nucleophile | Reagent/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Nitrogen | Amines (e.g., morpholine), K2CO3, DMSO | Amino group | nih.gov |

| Oxygen | Phenols (e.g., 4-methoxyphenol), K2CO3, DMSO | Aryloxy group | nih.gov |

| Sulfur | Thiols (e.g., thiophenol), K2CO3, DMSO | Thioether group | nih.gov |

| Carbon | Malonates (e.g., diethyl malonate), NaH, DMSO | Substituted alkyl group | nih.gov |

Another critical LSF strategy, directly relevant to the synthesis of compounds like this compound, is the direct C–H difluoromethylation of the pyridine core. nih.govresearchgate.net The difluoromethyl group is a valuable substituent in drug design, often acting as a lipophilic hydrogen bond donor or a bioisostere of hydroxyl or thiol groups. researchgate.netnih.gov However, controlling the regioselectivity of C–H functionalization on the pyridine ring is a significant challenge, with reactions typically favoring the ortho and para positions. nih.gov

Recent advances have overcome this limitation through a dearomatization-rearomatization approach that allows for switchable regioselectivity. nih.gov This method utilizes easily accessible oxazino pyridine intermediates to direct the difluoromethylation to the meta or para position.

Meta-Selective C–H Difluoromethylation : This is achieved via a radical process using the oxazino pyridine intermediates as the substrate. researchgate.net

Para-Selective C–H Difluoromethylation : The regioselectivity can be switched to the para-position by treating the oxazino pyridine intermediate with an acid. This in situ transformation generates a pyridinium salt, which then undergoes a highly regioselective Minisci-type alkylation. nih.gov

This dual reactivity under tunable conditions represents a significant breakthrough for the late-stage modification of pyridine-containing drugs. researchgate.net

The table below illustrates the site-switchable difluoromethylation of various pyridine substrates.

| Pyridine Substrate | Reaction Conditions | Position of -CF2H | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine | Oxazino intermediate, Radical conditions | meta | 55 | nih.gov |

| Pyridine | Oxazino intermediate, Acidic conditions (Minisci-type) | para | 68 | nih.gov |

| 3-Picoline | Oxazino intermediate, Radical conditions | meta (C5) | 61 | nih.gov |

| 3-Picoline | Oxazino intermediate, Acidic conditions (Minisci-type) | para (C4) | 72 | nih.gov |

| 4-tert-Butylpyridine | Oxazino intermediate, Radical conditions | meta | 70 | nih.gov |

For scaffolds that already contain multiple fluorine atoms, such as 2,6-difluoropyridine (B73466), LSF can be achieved by leveraging the existing C-F bonds. 3-Substituted-2,6-difluoropyridines are valuable intermediates because the two distinct carbon-fluorine bonds are susceptible to sequential SNAr reactions. researchgate.net This allows for the controlled, stepwise introduction of different nucleophiles at the C2 and C6 positions to construct 2,3,6-trisubstituted pyridine derivatives. researchgate.net Furthermore, directed ortho-metalation provides another route to functionalize specific positions on the fluorinated pyridine ring. For example, 2,6-difluoropyridine can be deprotonated at the C3 position using n-butyllithium, and the resulting organometallic intermediate can be quenched with various electrophiles, such as Weinreb amides, to furnish 3-substituted products like 2,6-difluoro-3-ketopyridines in high yields. researchgate.net

Reactivity and Chemical Transformations of 3 Difluoromethyl 2,6 Difluoropyridine and Its Derivatives

Influence of Fluorine and Difluoromethyl Substituents on Pyridine (B92270) Reactivity

The substitution of hydrogen with fluorine atoms and a difluoromethyl group drastically alters the electronic landscape of the pyridine ring. Both fluorine and the difluoromethyl group are strongly electronegative, exerting powerful electron-withdrawing inductive effects (-I). This withdrawal of electron density has several significant consequences for the molecule's reactivity:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, already considered electron-deficient compared to benzene (B151609), becomes severely depleted of electron density. This effect is most pronounced at the carbon atoms bearing the fluorine substituents (C2 and C6) and the carbon atom para to the nitrogen (C4), making them highly electrophilic and thus susceptible to attack by nucleophiles. The rate of SNAr reactions on fluoropyridines is known to be significantly faster than on their chloro- or bromo-analogues, as the high electronegativity of fluorine effectively stabilizes the intermediate Meisenheimer complex formed during the reaction. nih.govyoutube.com

Deactivation towards Electrophilic Aromatic Substitution (SEAr): Conversely, the strong deactivation of the ring makes electrophilic attack exceedingly difficult. youtube.com Electrophiles, which seek electron-rich centers, are repelled by the electron-poor pyridine core. Standard electrophilic substitution reactions that readily occur on benzene or less substituted pyridines are typically unfeasible for 3-(difluoromethyl)-2,6-difluoropyridine under normal conditions. wikipedia.org

Increased Acidity of Ring Protons: The inductive withdrawal of electron density increases the acidity of the remaining C-H protons on the ring (at C4 and C5), making them more susceptible to deprotonation by strong bases. This is a key factor in organometallic reactions such as lithiation.

Nucleophilic Substitution Reactions on the Pyridine Ring

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring facilitates the attack of a wide range of nucleophiles. nih.gov

The fluorine atoms at the C2 and C6 positions are excellent leaving groups in SNAr reactions. This is because fluoride (B91410) is a stable anion, and the C-F bond cleavage is the fast step in the two-step addition-elimination mechanism. The rate-determining step is the initial attack by the nucleophile, which is accelerated by the electron-withdrawing substituents. youtube.com A variety of nucleophiles can displace one or both fluorine atoms, providing a versatile method for synthesizing a diverse array of substituted pyridine derivatives. Common nucleophiles include:

O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻)

N-Nucleophiles: Amines (RNH₂, R₂NH), anilines, and N-heterocycles

S-Nucleophiles: Thiolates (RS⁻)

C-Nucleophiles: Enolates and organometallic reagents

These reactions are valuable in medicinal chemistry for building complex molecular scaffolds based on a 2,3,6-trisubstituted pyridine core. researchgate.net

When this compound reacts with one equivalent of a nucleophile, the question of regioselectivity arises: does the substitution occur at the C2 or C6 position? These two positions are not equivalent due to the C3-substituent. The outcome is determined by a combination of electronic and steric factors.

Electronic Effects: The difluoromethyl group at C3 exerts a strong inductive effect, withdrawing electron density from the adjacent C2 position more than from the more distant C6 position. This would suggest that the C2 position is more electrophilic and therefore more susceptible to nucleophilic attack.

Steric Effects: The difluoromethyl group also presents a steric hindrance to the approaching nucleophile at the C2 position. Bulky nucleophiles may therefore preferentially attack the less hindered C6 position.

Research on analogous 3-substituted-2,6-dichloropyridines has shown that the nature of the substituent at the C3 position plays a critical role in directing the regioselectivity. For instance, studies using 1-methylpiperazine (B117243) as a nucleophile found that substituents with significant steric bulk near the pyridine ring, such as a trifluoromethyl group (which is sterically similar to a difluoromethyl group), tend to direct substitution to the C6 position. researchgate.net In contrast, less bulky groups like amides favored substitution at the C2 position. researchgate.net

| C3-Substituent | Halogen | Nucleophile | Major Product Isomer | Controlling Factor |

|---|---|---|---|---|

| -CN | Cl | 1-Methylpiperazine | 6-substituted | Steric/Electronic |

| -CF₃ | Cl | 1-Methylpiperazine | 6-substituted | Steric/Electronic |

| -CONH₂ | Cl | 1-Methylpiperazine | 2-substituted | Electronic |

| -CO₂Me | Cl | 1-Methylpiperazine | 2-substituted | Electronic |

This table is based on findings for 3-substituted-2,6-dichloropyridines, which serve as a model for the reactivity of this compound. researchgate.net

Electrophilic Aromatic Substitution Reactions

As previously noted, the pyridine ring in this compound is extremely deactivated towards electrophilic attack. The combination of the inherently electron-deficient pyridine nucleus and three powerful electron-withdrawing groups makes electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, exceptionally challenging. youtube.com

In general, electrophilic substitution on the pyridine ring is much slower than on benzene and typically requires harsh reaction conditions. wikipedia.org The reaction is further disfavored because the basic nitrogen atom is readily protonated or coordinates to Lewis acids under the acidic conditions often required for SEAr, which adds a positive charge to the ring and enhances its deactivation. youtube.comwikipedia.org For these reasons, direct electrophilic aromatic substitution is not a synthetically viable pathway for the functionalization of this compound.

Organometallic Reactions and Cross-Coupling Methodologies

While SEAr is not feasible, organometallic pathways provide an alternative strategy for forming new carbon-carbon or carbon-heteroatom bonds.

Directed ortho-lithiation involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). clockss.orgsemanticscholar.org The position of deprotonation is guided by a directing metalating group (DMG). In this compound, the pyridine nitrogen and the fluorine atoms can act as directing groups.

Studies on the parent 2,6-difluoropyridine (B73466) have shown that it undergoes quantitative lithiation at the C3 position (ortho to both a fluorine and the nitrogen) when treated with LDA at -78°C. nih.gov For this compound, the C3 position is already substituted. The remaining C-H bonds are at the C4 and C5 positions.

Lithiation at C4: Deprotonation at C4 would be directed by the C3-difluoromethyl group and the pyridine nitrogen.

Lithiation at C5: Deprotonation at C5 would be directed by the C6-fluorine atom.

The relative acidity of the H4 and H5 protons will determine the site of lithiation. Given the combined directing and activating effects of the adjacent substituents, deprotonation is likely to occur, allowing for the subsequent reaction of the resulting lithiated intermediate with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups onto the pyridine ring. clockss.orgresearchgate.net

Suzuki, Stille, and Heck Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For derivatives of this compound, the two fluorine atoms on the pyridine ring serve as leaving groups, enabling participation in Suzuki, Stille, and Heck reactions. The electron-withdrawing nature of the fluorine atoms and the difluoromethyl group activates the C-F bonds towards oxidative addition to the palladium catalyst.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl and vinyl-aryl compounds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar fluorinated pyridines suggests its viability as a substrate. For instance, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and pinacol (B44631) boronic esters has been reported to generate 2-arylpyridines in modest to good yields. nih.govresearchgate.netclaremont.edu The reactions are typically performed using a palladium catalyst such as Pd(dppf)Cl2 at temperatures ranging from 65 to 100 °C. nih.govresearchgate.netclaremont.edu The electron-deficient nature of the 2,6-difluoropyridine core is expected to facilitate the oxidative addition step, which is often rate-limiting in Suzuki couplings of aryl chlorides. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Reference |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | 2-Arylpyridines | nih.govresearchgate.netclaremont.edu |

| 2-Halopurines | Boronic acids | Pd(PPh3)4 | 2-Aryl- and -alkenylpurines | researchgate.netstudfile.net |

| Potassium Heteroaryltrifluoroborates | Aryl and heteroaryl halides | Pd(OAc)2/RuPhos | Heterobiaryls | nih.gov |

The Stille reaction offers another avenue for C-C bond formation, coupling an organohalide with an organotin compound. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups and the use of air- and moisture-stable organostannanes. wikipedia.org Similar to the Suzuki coupling, the fluorinated positions on the pyridine ring of this compound would act as the electrophilic sites. The mechanism involves oxidative addition of the C-F bond to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product. wikipedia.org While direct examples with this compound are scarce, the Stille coupling has been successfully applied to other polyfluorinated aromatic systems. mdpi.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.org The electron-deficient character of this compound makes it a suitable candidate as the halide component in Heck reactions. The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene, followed by β-hydride elimination to yield the product. beilstein-journals.orgmdpi.com The efficiency of the Heck reaction with fluorinated pyridines can be influenced by the electronic nature of the alkene coupling partner. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Unsaturated Halide | Alkene | Palladium complex | Substituted Alkene | beilstein-journals.org |

| Aryl Halide | Olefin | Pd(II) complex | Aryl-substituted Olefin | beilstein-journals.org |

| Tertiary Alkyl Halide | Alkene | Pd catalyst | Alkene with quaternary center | nih.gov |

Functional Group Interconversions of Difluoromethyl and Fluoro Moieties

The difluoromethyl and fluoro groups on the pyridine ring can undergo various chemical transformations, allowing for further diversification of the molecular scaffold.

Oxidation and Reduction Pathways

The difluoromethyl group (CHF2) is generally stable to mild oxidizing and reducing conditions. However, under specific and often harsh conditions, it can be transformed.

Oxidation: The oxidation of a difluoromethyl group to a carbonyl group (e.g., an aldehyde or carboxylic acid) is a challenging transformation due to the strength of the C-F bonds. While direct oxidation of the CHF2 group on a pyridine ring is not commonly reported, analogous transformations on other aromatic systems suggest potential pathways. For instance, the oxidation of difluorocarbene can lead to carbonyl fluoride, which can then participate in further reactions. researchgate.net It is important to note that such transformations would likely require potent oxidizing agents and may not be compatible with sensitive functional groups elsewhere in the molecule.

Reduction: The reduction of a difluoromethyl group to a methyl group is also a difficult process. Catalytic hydrogenation, a common method for reduction, is typically ineffective for C-F bonds. More potent reducing agents or specialized catalytic systems would be required. An alternative approach involves the selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group, which proceeds through a difluoro-p-quinomethide intermediate. researchgate.net This suggests that transformations involving the fluorine atoms might be more feasible than complete reduction of the CHF2 group.

The fluoro groups on the pyridine ring are generally unreactive towards standard oxidation and reduction conditions. Their removal typically requires harsh conditions, such as dissolving metal reductions or specialized catalytic systems for C-F bond activation. However, their presence activates the ring for nucleophilic aromatic substitution, which is a more common and synthetically useful transformation for these types of compounds. acs.org

Polymerization and Polycondensation Reactions of Fluorinated Pyridines

The presence of two reactive fluoro substituents on this compound makes it a potential monomer for step-growth polymerization reactions, such as polycondensation. In these reactions, the difunctional monomer can react with a difunctional comonomer to form a polymer chain.

For instance, in a polycondensation reaction , this compound could react with a bisphenol or a diamine. The nucleophilic attack of the phenoxide or amine on the electron-deficient carbon atoms bearing the fluorine atoms would lead to the displacement of fluoride and the formation of an ether or amine linkage, respectively. The repetition of this process would result in the formation of a poly(aryl ether) or poly(arylamine) with the difluoromethylpyridine unit incorporated into the polymer backbone. The properties of the resulting polymer would be influenced by the nature of the comonomer and the presence of the fluorine atoms and the difluoromethyl group, which can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties.

| Monomer(s) | Polymerization Type | Resulting Polymer | Potential Applications | Reference |

| Furfuryl methacrylate (B99206) and trifluoroethyl methacrylate | RAFT Polymerization | Self-healing hydrophobic fluorinated copolymer | Specialty paints and coatings | researchgate.net |

| Diethyl-2,4-pyridinedicarboxylate and diols | Enzymatic polycondensation | Lignin-derivable pyridine-based polyesters | Substitution of petroleum-derived plastics | researchgate.net |

| Diazaphthalanone monomer | Self-polycondensation | Poly(aryl ether ketone) | High-performance polymers | nih.gov |

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules. The presence of spin-active nuclei such as ¹H, ¹⁹F, and ¹³C allows for a comprehensive analysis of the molecular framework of 3-(Difluoromethyl)-2,6-difluoropyridine.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.org For this compound, two distinct fluorine environments are expected, leading to separate signals in the ¹⁹F NMR spectrum.

Fluorine atoms on the pyridine (B92270) ring (C2 and C6): These fluorine atoms are chemically equivalent under conditions of free rotation and would appear as a single resonance. Their chemical shift is influenced by the electronic effects of the nitrogen atom and the difluoromethyl group. In related fluoropyridines, fluorine atoms in the α-position to the nitrogen are typically deshielded. fluorine1.ru

Fluorine atoms of the difluoromethyl group (-CHF₂): These two fluorine atoms are equivalent and will give rise to another distinct signal. This signal is expected to appear as a doublet due to coupling with the adjacent proton (²JFH). The chemical shift for difluoromethyl groups attached to aromatic rings typically falls within a characteristic range. ucsb.edu For instance, the ¹⁹F NMR signal for the -CHF₂ group in various difluoromethylated heterocyclic compounds often appears as a doublet with a coupling constant (J) in the range of 55-60 Hz. rsc.org

Further complexity arises from through-space or through-bond coupling between the fluorine atoms on the ring and those on the difluoromethyl group, which can provide valuable information on the molecule's conformation.

Table 1: Predicted ¹⁹F NMR Spectral Characteristics for this compound Note: This table is based on typical values for similar functional groups and does not represent experimental data for this specific compound.

| Fluorine Environment | Expected Multiplicity | Expected Coupling Constant (J) | Notes |

|---|---|---|---|

| F at C2/C6 | Multiplet | Coupling to H4, H5, and -CHF₂ | Chemical shift influenced by the heterocyclic ring. |

| -CHF₂ | Doublet (from H) and further coupling | ²JFH ≈ 55-60 Hz | Coupling to the proton of the difluoromethyl group is dominant. Further smaller couplings to ring protons and fluorines are possible. |

While ¹⁹F NMR is crucial, ¹H NMR provides complementary information. The proton spectrum of this compound is expected to show signals for the aromatic protons and the proton of the difluoromethyl group.

Aromatic Protons (H4 and H5): The pyridine ring contains two protons at positions 4 and 5. These would appear as distinct multiplets due to coupling to each other and to the fluorine atoms on the ring.

Difluoromethyl Proton (-CHF₂): The single proton of the difluoromethyl group is expected to appear as a triplet, a characteristic pattern resulting from coupling to the two equivalent fluorine atoms (¹JHF). This "triplet of doublets" appearance is a hallmark of the -CHF₂ group. The typical coupling constant for this interaction is large, often in the range of 50-60 Hz. rsc.org

Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For example, an HSQC experiment would directly correlate the proton of the -CHF₂ group with its attached carbon, while HMBC would reveal longer-range correlations to the pyridine ring.

A significant limitation of NMR spectroscopy is its relatively low sensitivity. Hyperpolarization techniques can dramatically enhance NMR signals, often by several orders of magnitude. Signal Amplification by Reversible Exchange (SABRE) is one such method that is particularly well-suited for nitrogen-containing heterocycles like pyridine derivatives.

The SABRE technique involves the transfer of nuclear spin polarization from parahydrogen (a nuclear spin isomer of H₂) to a substrate molecule. This transfer is mediated by a soluble organometallic catalyst, typically an iridium complex. The substrate and parahydrogen temporarily bind to the catalyst, allowing for the transfer of the spin order from the parahydrogen-derived hydrides to the substrate's nuclei. Since the substrate does not undergo a permanent chemical change, the process is catalytic, and a large population of hyperpolarized molecules can be generated.

For this compound, the nitrogen atom's lone pair of electrons can coordinate to the iridium catalyst, making it a suitable candidate for SABRE hyperpolarization. This would lead to a significant enhancement of both the ¹H and ¹⁹F NMR signals, enabling much faster data acquisition or the study of the compound at very low concentrations. A related, more advanced technique known as SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei) could be used to directly hyperpolarize the ¹⁵N nucleus, providing further structural insights.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural and Conformational Analysis

The vibrational spectrum of this compound would be complex, but several key features can be predicted based on the analysis of related molecules like pyridine and 2,6-difluoropyridine (B73466). nih.gov

Pyridine Ring Vibrations: The characteristic ring stretching and bending vibrations of the pyridine core would be present. The substitution pattern, with two fluorine atoms and a difluoromethyl group, will shift these bands compared to unsubstituted pyridine.

C-F Vibrations: Strong absorption bands corresponding to the C-F stretching modes are expected. The C-F bonds on the aromatic ring will have different vibrational frequencies from the C-F bonds in the difluoromethyl group. Aromatic C-F stretches typically appear in the 1250-1100 cm⁻¹ region.

-CHF₂ Group Vibrations: The difluoromethyl group will introduce its own characteristic vibrations, including C-H stretching, C-H bending (scissoring, wagging, twisting), and C-F symmetric and asymmetric stretching modes. The C-H stretch of the -CHF₂ group is anticipated in the 3000-2900 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental IR and Raman spectra to achieve a detailed assignment of the observed vibrational modes. nih.gov

Table 2: Predicted Key Vibrational Modes for this compound Note: Wavenumber ranges are approximate and based on typical values for the functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | IR, Raman |

| C-H Stretch (-CHF₂) | 3000-2900 | IR, Raman |

| C=C, C=N Ring Stretching | 1600-1400 | Strong in Raman, variable in IR |

| C-F Stretch (Aromatic) | 1250-1100 | Strong in IR |

| C-F Stretch (-CHF₂) | 1150-1050 | Strong in IR |

| Ring Bending/Deformation | Below 1000 | IR, Raman |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized by a high-energy electron beam, which often causes the resulting molecular ion to break apart into smaller, charged fragments. nih.gov

For this compound (C₆H₃F₄N), the exact molecular weight can be calculated, and the molecular ion peak (M⁺˙) would be observed in the mass spectrum, confirming the compound's identity. The fragmentation of fluorinated heterocycles can be complex, but some predictable pathways exist. fluorine1.ru

Expected fragmentation patterns for this compound may include:

Loss of a fluorine atom: [M-F]⁺

Loss of HF: [M-HF]⁺˙

Loss of the difluoromethyl radical: [M-CHF₂]⁺, which would result in the formation of a 2,6-difluoropyridinium cation.

Cleavage of the pyridine ring: Leading to a variety of smaller fluorinated and nitrogen-containing fragments.

High-resolution mass spectrometry (HRMS) would be essential to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the proposed structure. nih.gov

High-Resolution Photoelectron Spectroscopy (e.g., VUV-MATI) for Electronic Structure Elucidation

High-resolution photoelectron spectroscopy techniques, such as vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, provide detailed information about the electronic structure of molecules and their cations. rsc.org This method can precisely determine the adiabatic ionization energy (the energy required to remove an electron from the molecule in its ground vibrational state to form the cation, also in its ground vibrational state). nih.gov

Studies on the closely related 2,6-difluoropyridine have utilized VUV-MATI to great effect. rsc.org For this molecule, the adiabatic ionization energy was determined to be 9.7160 ± 0.0004 eV. The spectrum also reveals the vibrational structure of the cation, providing insight into how the molecular geometry changes upon ionization. For 2,6-difluoropyridine, ionization leads to a change in symmetry, which is observable through the activation of certain vibrational modes in the MATI spectrum. rsc.org

For this compound, VUV-MATI spectroscopy would elucidate the effect of the -CHF₂ substituent on the electronic properties of the difluoropyridine ring. The electron-withdrawing nature of the difluoromethyl group would be expected to influence the energy of the molecular orbitals. Natural bond orbital analysis of 2,6-difluoropyridine identified the highest occupied molecular orbital (HOMO) as a π-orbital. rsc.org The introduction of the -CHF₂ group at the 3-position would likely stabilize the HOMO, leading to a higher ionization energy compared to 2,6-difluoropyridine. Analysis of the vibrational progressions in the MATI spectrum would reveal which vibrational modes of the cation are most active, providing a detailed picture of the geometry and bonding in the ionized state. aip.org

Ionization Energies and Valence Orbital Analysis

For closely related molecules like 2,6-difluoropyridine, the adiabatic ionization energy has been precisely determined. rsc.org Ionization energy is the minimum energy required to remove an electron from a molecule or atom. nih.gov In 2,6-difluoropyridine, natural bond orbital analysis has shown that the highest occupied molecular orbital (HOMO) and HOMO-1 are π-orbitals, while the HOMO-2 is a nonbonding orbital. The presence of two ortho-fluorine atoms stabilizes the nonbonding orbital through interactions with the fluorine σ-type lone pairs, which significantly alters the valence orbital ordering compared to less fluorinated pyridines. rsc.org

While specific data for this compound is unavailable, it is expected that the addition of a difluoromethyl group at the 3-position would further influence the electronic properties and ionization energy. The electron-withdrawing nature of the difluoromethyl group would likely lead to a higher ionization energy compared to 2,6-difluoropyridine.

Table 1: Comparative Ionization Energies of Fluorinated Pyridines

| Compound | Adiabatic Ionization Energy (eV) |

| 2,6-difluoropyridine | 9.7160 ± 0.0004 rsc.org |

| This compound | Data not available |

This table is interactive. Click on the headers to sort the data.

Investigation of Cationic Structures and Vibrational Modes

Upon ionization, the molecular structure of fluorinated pyridines can change. For instance, studies on 2,6-difluoropyridine have indicated a shift in symmetry from C2V in the neutral state to C1 in the cationic state. rsc.org This change in symmetry is often revealed by the presence of certain vibrational modes, such as out-of-plane ring-bending, in the VUV-MATI spectra. Franck-Condon simulations are instrumental in interpreting these spectra and providing detailed insights into the geometry and vibrational frequencies of the cation. rsc.org

For this compound, it is anticipated that ionization would also lead to structural rearrangement. The vibrational modes of its cation would be influenced by the difluoromethyl group, in addition to the fluorine atoms on the pyridine ring. A comprehensive study would be required to determine the precise nature of these vibrational modes and the geometry of the cation.

Computational Chemistry and Theoretical Modeling of 3 Difluoromethyl 2,6 Difluoropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Difluoromethyl)-2,6-difluoropyridine. These calculations elucidate the distribution of electrons within the molecule, which in turn governs its stability and chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. mdpi.comsemanticscholar.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. semanticscholar.org The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comsemanticscholar.org

For pyridine (B92270) derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic ring. mdpi.comrsc.org In the case of this compound, the presence of highly electronegative fluorine atoms significantly influences the energies and distribution of these orbitals. Natural Bond Orbital (NBO) analysis can further clarify the electronic structure by describing electron density in terms of localized bonds and lone pairs, revealing intramolecular interactions such as hyperconjugation that contribute to molecular stability. rsc.orgbeilstein-journals.org Studies on related fluorinated pyridines, such as 2,6-difluoropyridine (B73466), have identified the HOMO and HOMO-1 as π-orbitals and the HOMO-2 as a nonbonding orbital. rsc.org The difluoromethyl group at the 3-position, being electron-withdrawing, would be expected to further lower the energy of these orbitals.

Table 1: Conceptual Frontier Orbital Properties of Fluorinated Pyridines

| Property | Description | Expected Influence on this compound |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. semanticscholar.org | Lowered by the electron-withdrawing fluorine and difluoromethyl groups, indicating reduced nucleophilicity compared to pyridine. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. semanticscholar.org | Significantly lowered, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. semanticscholar.org | The precise gap would require specific calculation, but extensive fluorination generally modifies this parameter, affecting reactivity. |

This table is generated based on established principles of molecular orbital theory and data from related fluorinated compounds. semanticscholar.orgrsc.org

The addition of fluorine atoms to an aromatic ring introduces a set of π-bonding and antibonding orbitals that can enhance the stability of the ring system. nih.gov This phenomenon, sometimes referred to as "fluoromaticity," helps explain the high thermal and chemical stability of many fluorinated aromatic compounds. nih.gov

In this compound, the two fluorine atoms at the ortho-positions (C2 and C6) exert a powerful stabilizing effect. rsc.org They significantly lower the energy of the molecular orbitals through strong inductive effects. Specifically, in 2,6-difluoropyridine, the two ortho-fluorine substituents stabilize the nonbonding orbital through interactions with their σ-type lone pairs. rsc.org This stabilization can alter the valence orbital ordering compared to less fluorinated pyridines. rsc.org The difluoromethyl group at the C3 position contributes further to this inductive stabilization. The collective electron-withdrawing nature of the substituents makes the pyridine ring electron-deficient and more resistant to electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr). lookchem.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and explaining observed selectivity.

The synthesis of molecules like this compound often involves the regioselective introduction of fluorinated groups onto a pyridine ring. nih.govmdpi.com Computational studies have been instrumental in understanding and predicting the outcome of such reactions. For instance, the direct C-H difluoromethylation of pyridines is a significant challenge, particularly for achieving substitution at the meta-position (C3 or C5). nih.govnih.govuni-muenster.de

Recent studies have demonstrated a switchable method for regioselective meta- and para-C-H difluoromethylation. nih.govresearchgate.net This process involves the use of oxazino pyridine intermediates for a radical-based meta-difluoromethylation. nih.govnih.gov By treating these intermediates with acid, they convert in situ to pyridinium (B92312) salts, which then undergo a Minisci-type reaction to achieve para-difluoromethylation with high regioselectivity. nih.gov Computational probing of these reaction pathways helps to rationalize why a particular isomer is formed under specific conditions by analyzing the stability of intermediates and the energy barriers of transition states. The electronic properties of the pyridine ring, heavily modulated by existing substituents, dictate the most favorable site for radical attack. nih.gov

Similarly, in electrophilic fluorination reactions, the existing electronic landscape of the substrate determines the position of the incoming fluorine atom. mdpi.com For an electron-deficient ring like 2,6-difluoropyridine, further substitution is challenging and its regioselectivity would be computationally predictable by mapping the molecule's electrostatic potential and frontier orbital densities.

For the synthesis of 3-substituted-2,6-difluoropyridines, computational analysis can compare the energetic profiles of different potential reaction pathways. For example, in the tandem nucleophilic aromatic substitution (SNAr) reactions of 3-substituted-2,6-difluoropyridines, the two fluorine atoms at the C2 and C6 positions are electronically distinct. lookchem.comresearchgate.net Theoretical calculations can predict which fluorine is more susceptible to substitution by a given nucleophile by comparing the activation energies for attack at each position. These energetic profiles provide a theoretical foundation for optimizing reaction conditions to favor the desired product. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions. The difluoromethyl group (–CHF₂) is not sterically demanding but possesses unique electronic properties that can influence the molecule's preferred conformation.

Conformational analysis of this compound would involve calculating the energy associated with the rotation around the C3–C(F₂H) bond. Due to the free rotation around this single bond, the molecule can adopt various conformations. While the barrier to rotation is expected to be low, certain orientations of the C-H bond of the difluoromethyl group relative to the pyridine ring may be energetically favored due to subtle steric or electronic interactions, such as dipole alignment or weak hydrogen bonding. Studies on other fluorinated acyclic systems show that 1,3-difluoro motifs strongly influence alkane chain conformation, an effect that depends on the polarity of the medium. nih.gov

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov An MD simulation would model the atomic motions of the molecule, revealing its flexibility, vibrational modes, and interactions with surrounding solvent molecules. For this compound, simulations could illustrate the rotational dynamics of the difluoromethyl group and the slight out-of-plane vibrations of the fluorine substituents on the pyridine ring.

Intermolecular Interactions and Supramolecular Chemistry

The presence of multiple fluorine atoms and a difluoromethyl group in this compound gives rise to a variety of intermolecular interactions that govern its supramolecular chemistry. Computational studies on analogous fluorinated pyridine systems help to elucidate the nature and strength of these interactions.

While conventionally considered a weak hydrogen bond acceptor, organic fluorine can participate in hydrogen bonding, which can influence molecular conformation and crystal packing. In the context of this compound, the fluorine atoms on the pyridine ring and the difluoromethyl group can act as potential hydrogen bond acceptors.

Beyond classical hydrogen bonds, a range of other noncovalent interactions are computationally predicted to be important for this compound. These interactions are critical in understanding the condensed-phase behavior and molecular recognition properties of the compound.

F···F Interactions: The nature of fluorine-fluorine interactions is a subject of ongoing research, with computational studies suggesting they can be either attractive or repulsive depending on the geometry and electronic context. In molecules like this compound, with a high density of fluorine atoms, these interactions can significantly influence conformational preferences and solid-state packing.

C-H···F Interactions: As mentioned, C-H···F interactions are a key feature. The hydrogens on the pyridine ring and the difluoromethyl group can interact with fluorine atoms on neighboring molecules. Computational models can predict the geometries and energies of these interactions, highlighting their role in the formation of specific supramolecular synthons.

n -> π* Interactions: The electron-deficient nature of the fluorinated pyridine ring can facilitate n -> π* interactions, where a lone pair (n) from a donor atom (e.g., the nitrogen of another pyridine molecule or a solvent molecule) interacts with the antibonding π* orbital of the pyridine ring. These interactions are known to be important in the stabilization of protein structures and molecular complexes.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions. The perfluorination of the ring in this compound significantly alters its quadrupole moment, which can lead to favorable quadrupole-quadrupole or dipole-dipole interactions in stacked arrangements. Computational studies on perfluorinated aromatic systems have shown that these interactions can be substantial.

Spectroscopic Property Predictions and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, theoretical calculations can provide predictions for its NMR, IR, and UV-Vis spectra.

Table 1: Computationally Predicted Spectroscopic Data for Fluorinated Pyridine Derivatives

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Notes |

| NMR Spectroscopy | 1H, 13C, 19F Chemical Shifts | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) | Predictions are sensitive to the choice of functional, basis set, and solvent model. Correlation with experimental data for known compounds is crucial for accurate predictions. |

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-311+G(d,p)) | Calculated frequencies are often scaled to better match experimental values. Predictions help in assigning vibrational modes. |

| UV-Vis Spectroscopy | Electronic Transition Energies (λmax) and Oscillator Strengths | TD-DFT (e.g., TD-B3LYP/6-311+G(d,p)) | Provides insights into the electronic structure and the nature of electronic excitations (e.g., π -> π, n -> π). |

NMR Spectroscopy: Density Functional Theory (DFT) calculations, using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, can predict the 1H, 13C, and 19F NMR chemical shifts of this compound. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. By comparing the calculated spectra of different possible isomers or conformers with experimental data, the correct structure can be confirmed. Computational studies on related fluorinated pyridines have shown good correlation between predicted and experimental chemical shifts. nih.gov

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the IR and Raman spectra of this compound. The predicted spectra can help identify characteristic vibrational modes associated with the C-F, C-H, and C=N bonds, as well as the pyridine ring vibrations. For instance, studies on 2,6-difluoropyridine have successfully used DFT calculations to assign its vibrational spectra. nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is valuable for understanding the electronic transitions within the molecule, such as π -> π* and n -> π* transitions, and how they are influenced by the fluorine substituents. Computational studies on 2,6-difluoropyridine have been used to analyze its electronic transitions in the S1(π,π) and S2(n,π) states. nih.govnih.gov

By correlating these computationally predicted spectroscopic properties with experimental measurements, a comprehensive understanding of the structure and electronic properties of this compound can be achieved.

Advanced Applications and Derivatization in Chemical Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Molecules

3-(Difluoromethyl)-2,6-difluoropyridine is a key building block for constructing more complex, substituted pyridine (B92270) rings. The two fluorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups. researchgate.netresearchgate.net 3-Substituted-2,6-difluoropyridines are instrumental in the synthesis of 2,3,6-trisubstituted pyridines, which are prevalent scaffolds in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.net

The distinct reactivity of the C-F bonds enables a tandem SNAr approach, providing a straightforward pathway to complex pyridine derivatives. researchgate.net A facile method for preparing 3-substituted-2,6-difluoropyridines involves the difluorination of the corresponding 3-substituted-2,6-dichloropyridines using reagents like cesium fluoride (B91410) (CsF) in dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This accessibility further enhances the utility of these compounds in synthetic chemistry. The development of methodologies for creating diverse libraries of fluoropyridine compounds is considered highly valuable for pharmaceutical drug discovery. researchgate.net

Development of Novel Fluorinated Agrochemicals

The incorporation of fluorine into active molecules has become a cornerstone of modern agrochemical research. numberanalytics.com Fluorinated compounds often exhibit enhanced efficacy, metabolic stability, and bioavailability compared to their non-fluorinated counterparts. ccspublishing.org.cnresearchgate.net Pyridine-based pesticides, in particular, represent a significant class of agrochemicals, known for high efficiency and low toxicity. agropages.com The introduction of a difluoromethyl group (CF₂H) is a key strategy in the design of new pesticides, with compounds containing this moiety exhibiting a wide range of activities, including fungicidal, insecticidal, and herbicidal properties. acs.org

The biological activity of pyridine compounds can be significantly amplified after fluorination, leading to lower application rates and reduced environmental residues. agropages.com Consequently, fluorine-containing pyridine pesticides have become a major focus in the development of next-generation crop protection agents. agropages.com Over half of the new pesticides developed in the last two decades contain fluorine. nih.gov

The biological activity of fluorinated pyridine agrochemicals is profoundly influenced by the number, position, and type of fluorine-containing substituents on the pyridine ring. nih.govmdpi.com The difluoromethyl group, in particular, plays a special role due to its unique properties. It is lipophilic and possesses an acidic proton, which allows it to potentially form hydrogen bonds with target enzymes, acting as a bioisostere of hydroxyl, thiol, or amine groups. nih.gov

The strategic placement of fluorine atoms and fluorinated groups like -CF₂H can modulate the molecule's physicochemical properties, such as:

Lipophilicity : Affects the compound's ability to penetrate biological membranes.

Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's persistence and efficacy. nih.gov

Binding Affinity : The electronic effects of fluorine can alter the acidity/basicity of the pyridine ring and influence interactions with the target protein. ccspublishing.org.cn

Research into the structure-activity relationship (SAR) of these compounds often involves synthesizing a series of analogues with varied substitution patterns to identify the optimal arrangement for maximum biological activity. For instance, in the development of Protein Kinase C theta (PKCθ) inhibitors, it was found that incorporating a suitable lipophilic substituent, such as a 2,3,6-trisubstituted pyridine ring, significantly boosted inhibitory activity. researchgate.net

| Property Modulated by Fluorination | Impact on Agrochemical Activity |

| Increased Lipophilicity | Enhances penetration through plant cuticles and insect exoskeletons. |

| Blocked Metabolic Deactivation | Increases the stability and half-life of the pesticide in the target organism. researchgate.netnih.gov |

| Altered Acidity/Basicity (pKa) | Influences molecular transport and binding interactions at the target site. |

| Conformational Changes | Can lock the molecule into a bioactive conformation for optimal target binding. |

| Enhanced Binding Affinity | The polarity of the C-F bond can lead to favorable interactions with enzymes or receptors. ccspublishing.org.cn |

Synthesis of Fluorine-Containing Active Pharmaceutical Ingredients (APIs)

The difluoromethylated pyridine scaffold is a privileged structure in medicinal chemistry. nih.govresearchgate.net The unique properties of the difluoromethyl group make it a valuable addition in the design of novel active pharmaceutical ingredients (APIs). The incorporation of this group can lead to significant improvements in a drug candidate's pharmacological profile. nih.gov Pyridine-containing drugs are prevalent, with over 100 having received FDA approval, making this heterocycle a key focus for derivatization. rsc.org

The introduction of a difluoromethyl group into a potential drug molecule is a widely used strategy to enhance its properties. This group can improve metabolic stability, increase lipophilicity, and enhance membrane permeability, all of which contribute to better bioavailability. nih.govnih.gov The development of new synthetic methods to introduce the difluoromethyl group into pyridine rings with high regioselectivity is a significant area of research, as the precise position of the group is often critical for efficacy. uni-muenster.dechemeurope.com Late-stage functionalization techniques that allow for the direct introduction of a difluoromethyl group onto a complex, drug-like molecule are particularly valuable as they can accelerate the drug discovery process. princeton.edu

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry to optimize drug properties. princeton.edu The difluoromethyl (CF₂H) group is recognized as a bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and sometimes the amine (-NH₂) group. nih.govacs.org

This bioisosteric relationship stems from the CF₂H group's ability to act as a "lipophilic hydrogen bond donor." acs.org While more lipophilic than a hydroxyl group, the C-H bond in the CF₂H group is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. This allows it to mimic the hydrogen-bonding interactions of a hydroxyl or thiol group with a target receptor while simultaneously increasing the molecule's lipophilicity. acs.org This dual property can lead to improved cell permeability and metabolic stability, overcoming common liabilities associated with hydroxyl groups. princeton.edu For example, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of quorum sensing inhibitors. rsc.org

| Functional Group | Bioisosteric Replacement | Key Property Changes |

| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Increases lipophilicity, improves metabolic stability, retains H-bond donor capability. princeton.eduacs.org |

| Thiol (-SH) | Difluoromethyl (-CF₂H) | Enhances metabolic stability (less prone to oxidation), maintains H-bond donor properties. nih.gov |

| Amine (-NH₂) | Difluoromethyl (-CF₂H) | Can mimic H-bond donation while altering basicity and lipophilicity. nih.gov |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Can enhance biological activity and improve physicochemical properties. rsc.org |

Applications in Materials Science (e.g., Poly(pyridine ether)s)

The reactivity of the 2,6-difluoropyridine (B73466) core is also harnessed in materials science for the synthesis of high-performance polymers. Specifically, 2,6-difluoropyridine can undergo polycondensation reactions with bisphenols to create poly(pyridine ether)s. lookchem.com In this reaction, the fluorine atoms are displaced by phenoxide nucleophiles, forming a stable ether linkage and extending the polymer chain.

The resulting poly(pyridine ether)s are a class of engineering thermoplastics that can exhibit desirable properties such as:

High thermal stability

Chemical resistance

Good mechanical properties

While research has focused on 2,6-difluoropyridine itself, the principles apply directly to its derivatives. Using this compound as a monomer in such polycondensation reactions would result in a poly(pyridine ether) where the polymer backbone is functionalized with difluoromethyl groups. These pendant -CF₂H groups could further modify the material's properties, potentially enhancing its solubility, altering its surface energy, or introducing specific interactive capabilities.

Design and Synthesis of Advanced Chemical Probes and Reagents

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and chemical biology. The compound this compound serves as a highly versatile building block for the creation of sophisticated chemical probes and reagents. Its utility stems from the unique combination of a difluoromethyl (CF2H) group, a valuable bioisostere, and two reactive carbon-fluorine bonds on the pyridine ring, which are amenable to selective functionalization.